molecular formula C15H16O3 B11631895 7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11631895
M. Wt: 244.28 g/mol
InChI Key: PIPDXDFQILLUJZ-UHFFFAOYSA-N
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Description

7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phloroglucinol as a starting material, followed by regioselective cyclization to form the chromene core . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

7-ethoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C15H16O3/c1-3-17-13-8-7-11-10-5-4-6-12(10)15(16)18-14(11)9(13)2/h7-8H,3-6H2,1-2H3

InChI Key

PIPDXDFQILLUJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C

Origin of Product

United States

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